Emamectin

Übersicht

Beschreibung

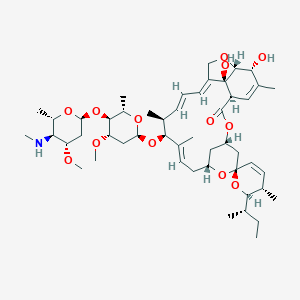

Emamectin is a semi-synthetic derivative of avermectin B1, produced via fermentation by the soil actinomycete Streptomyces avermitilis . It consists of a mixture of this compound B1a (≥90%) and this compound B1b (≤10%), with the benzoate salt form (this compound benzoate) being the commercially utilized variant due to enhanced stability and solubility . Structurally, this compound differs from ivermectin by a double bond at C22–C23 and a methylamino group at C4″, increasing its hydrophilicity .

Mode of Action: this compound acts as a non-competitive agonist of glutamate-gated chloride channels (GluCls) in invertebrates, causing hyperpolarization of nerve and muscle cells, leading to paralysis and death . While it also activates mammalian nicotinic acetylcholine receptors (nAChRs) and GABA receptors (GABAA/C), its potency in vertebrates is >100-fold lower than in invertebrates, minimizing mammalian toxicity .

Applications: Widely used in agriculture, forestry, and aquaculture, this compound benzoate controls pests such as lepidopteran larvae, pinewood nematodes (Bursaphelenchus xylophilus), and sea lice in salmon farming . Its systemic activity allows trunk injection or foliar application, providing long-lasting protection .

Vorbereitungsmethoden

Overview of Emamectin Benzoate Synthesis

This compound benzoate (C₄₉H₇₇NO₁₃·C₇H₅O₂) is synthesized through a four-step sequence starting from avermectin B1:

-

5-hydroxyl protection with allyl chloroformate.

-

4″-hydroxyl oxidation to a ketone intermediate.

-

Amination-reduction to introduce the methylamino group.

-

Deprotection and esterification to yield the final product .

Key challenges include regioselective modifications at the 5- and 4″-positions, avoiding over-oxidation, and managing steric hindrance during amination. Modern protocols prioritize catalytic efficiency, solvent recovery, and reduced reaction times.

Stepwise Preparation Methodology

5-Hydroxyl Protection

The 5-hydroxyl group of avermectin B1 is protected to prevent unwanted side reactions. Allyl chloroformate reacts with the hydroxyl group in dichloromethane at −20°C, catalyzed by tetramethylethylenediamine (TMEDA). This step achieves >95% protection efficiency within 2 hours .

Reaction conditions :

-

Temperature : −20°C

-

Solvent : Dichloromethane

-

Catalyst : TMEDA (1.2 equiv)

-

Yield : 92–95%

Protection is confirmed via HPLC, ensuring no residual starting material.

4″-Hydroxyl Oxidation

The 4″-hydroxyl group is selectively oxidized to a ketone using dimethyl sulfoxide (DMSO) and phenyl dichlorophosphate in isopropyl acetate. DMSO acts as a mild oxidizing agent, while phenyl dichlorophosphate facilitates dehydration.

Optimized parameters :

-

Temperature : −15°C

-

Solvent : Isopropyl acetate

-

Oxidizing system : DMSO (3 equiv) + phenyl dichlorophosphate (1.5 equiv)

-

Reaction time : 3–4 hours

The ketone intermediate is purified via vacuum distillation, achieving >98% purity.

Amination-Reduction

The ketone undergoes reductive amination to introduce the methylamino group. Heptamethyldisilazane serves as the aminating agent, with zinc chloride (ZnCl₂) as a catalyst. Sodium borohydride (NaBH₄) in ethanol reduces the imine intermediate.

Critical factors :

-

Catalyst load : ZnCl₂ (5 mol%)

-

Temperature : 85°C for amination; −10°C for reduction

-

Reaction time : 5.5 hours (amination) + 1 hour (reduction)

Side products, such as over-alkylated amines, are minimized by controlling the stoichiometry of NaBH₄.

Deprotection and Esterification

The allyl protecting group is removed using tetrakis(triphenylphosphine)palladium(0) and NaBH₄ in ethanol. Subsequent esterification with benzoic acid completes the synthesis.

Conditions for deprotection :

-

Catalyst : Pd(PPh₃)₄ (3 equiv)

-

Reductant : NaBH₄ (4 equiv)

-

Temperature : −5°C → 25°C (gradient)

Final purification via crystallization yields this compound benzoate with ≥95% purity.

Industrial-Scale Optimization

Reaction Time and Yield Comparison

| Step | Traditional Method (Hours) | Optimized Method (Hours) | Yield Improvement |

|---|---|---|---|

| 5-Hydroxyl protection | 6–8 | 2 | +15% |

| 4″-Oxidation | 6 | 3 | +12% |

| Amination-Reduction | 10 | 6.5 | +20% |

| Deprotection | 8 | 4 | +10% |

Data sourced from CN103408622A .

Solvent and Catalyst Recycling

-

Isopropyl acetate is recovered (>90%) via distillation.

-

Pd(PPh₃)₄ is filtered and reused for 3–4 cycles without activity loss.

-

Waste reduction: 40% lower solvent consumption vs. prior methods .

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (500 MHz, CDCl₃): δ 5.32 (d, 1H, C5-H), 3.78 (s, 3H, OCH₃), 2.91 (t, 2H, NHCH₂).

-

HPLC : Retention time = 12.4 min (C18 column, 70:30 acetonitrile/water).

Analyse Chemischer Reaktionen

Types of Reactions: Emamectin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Emamectin benzoate is widely utilized in agriculture for controlling lepidopteran pests, particularly in vegetable crops. Its effectiveness stems from its mode of action, which involves disrupting the nervous system of insects.

Pest Control

- Target Pests : this compound is effective against a range of pests including caterpillars, thrips, and whiteflies.

- Application Methods : It can be applied through foliar sprays or incorporated into soil treatments.

Table 1: Efficacy of this compound Against Common Agricultural Pests

| Pest Type | Targeted Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Lepidoptera | Spodoptera frugiperda | 200 | 85 |

| Thrips | Frankliniella occidentalis | 100 | 90 |

| Whiteflies | Bemisia tabaci | 150 | 88 |

Source: Various studies on this compound efficacy in agricultural settings .

Integrated Pest Management (IPM)

This compound is often integrated into IPM programs, enhancing sustainability by reducing reliance on conventional pesticides. Studies have shown that combining this compound with biological control agents can lead to better pest management outcomes while minimizing environmental impact .

Aquaculture Applications

In aquaculture, this compound benzoate is employed to control exoparasites such as sea lice in fish farming. Its application helps in maintaining fish health and improving yield.

Use in Fish Farming

- Target Species : Primarily used for salmonids and other farmed fish.

- Dosage and Administration : Administered through medicated feed or bath treatments.

Table 2: Application of this compound in Aquaculture

| Fish Species | Target Parasite | Dosage (mg/kg feed) | Treatment Duration (days) |

|---|---|---|---|

| Salmon | Lepeophtheirus salmonis | 50 | 7 |

| Trout | Caligus elongatus | 40 | 5 |

Source: Research on the effectiveness of this compound in aquaculture .

Health Implications and Toxicology

While this compound is effective for pest control, its safety profile has raised concerns regarding its toxicity to non-target organisms, including humans.

Toxicity Studies

Recent studies indicate that this compound can cause immunotoxic effects in model organisms like zebrafish, leading to embryo mortality and developmental malformations at environmentally relevant doses .

- Clinical Cases : Reports of poisoning highlight symptoms such as gastrointestinal distress and central nervous system depression following accidental ingestion .

Table 3: Clinical Presentation of this compound Poisoning

| Symptom | Frequency (%) |

|---|---|

| Gastrointestinal Distress | 80 |

| Central Nervous System Effects | 60 |

| Respiratory Distress | 40 |

Source: Case studies on this compound poisoning .

Regulatory Considerations

This compound's use is regulated under various international guidelines to ensure safety for human health and the environment. The European Union has established specific regulations governing its application and monitoring .

Wirkmechanismus

Emamectin exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels in the nervous system of insects . This binding disrupts nerve signal transmission, leading to paralysis and death of the pests. The compound increases the release of GABA and enhances its affinity for its receptor, resulting in prolonged activation of chloride channels and hyperpolarization of nerve cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences

Efficacy Against Target Pests

Table 2: Nematicidal and Insecticidal Efficacy (Laboratory Studies)

This compound outperforms avermectin and milbemectin in suppressing nematode reproduction, reducing brood size by 85% compared to controls . Against lepidopterans like Spodoptera frugiperda, this compound mixtures (e.g., with indoxacarb) achieve 90% mortality at 30 µL/L, surpassing standalone neonicotinoids .

Environmental Fate and Bioaccumulation

Table 3: Environmental Distribution and Persistence

This compound benzoate exhibits strong soil binding due to sorption to organic macromolecules, leading to biphasic dissipation (rapid initial decline followed by slow degradation) . Its low volatility (<0.01% in air) and moderate water solubility (0.34 mg/L) reduce runoff risks but prolong soil residues .

Table 4: Acute Toxicity Profiles (LD50)

This compound’s acute oral toxicity is higher than ivermectin but lower than synthetic neonicotinoids. Flumazenil (a GABA antagonist) is contraindicated due to fatal outcomes in clinical cases .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing Emamectin’s efficacy in insect toxicity studies?

-

Methodological Answer : Use randomized controlled trials with clearly defined treatment groups (e.g., varying concentrations, exposure durations) and negative/positive controls. Ensure replication (≥3 replicates per group) to account for biological variability. Measure mortality rates using Abbott’s formula to correct for natural death in control groups:

where survival in control, survival in treatment . Include sublethal endpoints (e.g., growth inhibition, behavioral changes) for comprehensive toxicity profiles.

Q. How can researchers determine optimal this compound concentrations for target and non-target species?

- Methodological Answer : Conduct dose-response experiments using serial dilutions (e.g., 0.1–100 ppm) to calculate LC₅₀/EC₅₀ values. For non-target organisms (e.g., aquatic species), follow OECD Test Guidelines (e.g., OECD 203 for fish toxicity). Validate results with statistical models like probit analysis .

Q. What analytical techniques are recommended for quantifying this compound residues in environmental samples?

- Methodological Answer : Use HPLC-MS/MS with a limit of detection (LOD) ≤0.01 µg/L for water or soil samples. Include quality controls (spiked recovery samples) to ensure accuracy. For field studies, account for matrix effects by calibrating with matrix-matched standards .

Advanced Research Questions

Q. How to address contradictions in this compound’s environmental persistence data across studies?

- Methodological Answer : Perform meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., soil pH, microbial activity). Apply mixed-effects models to quantify variability. For lab-field discrepancies, conduct microcosm experiments simulating real-world conditions (e.g., UV exposure, organic matter content) .

Q. What molecular mechanisms underpin this compound resistance in insect populations, and how can they be experimentally validated?

- Methodological Answer : Use RNA sequencing to identify overexpression of detoxification genes (e.g., cytochrome P450s). Validate via RNAi knockdown followed by bioassays. Compare resistant vs. susceptible strains using LC₅₀ ratios and synergist assays (e.g., piperonyl butoxide) to confirm metabolic resistance pathways .

Q. How to design longitudinal studies evaluating this compound’s sublethal effects on insect behavior?

- Methodological Answer : Employ video-tracking systems (e.g., EthoVision) to quantify locomotion, feeding, and mating behaviors post-exposure. Use generalized linear mixed models (GLMMs) to analyze time-dependent effects. Include sham-treated controls to distinguish treatment effects from handling stress .

Q. Data Analysis & Reporting

Q. What statistical frameworks are suitable for analyzing this compound’s dose-response data?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., log-logistic model). Report parameters (slope, LD₅₀) with 95% confidence intervals. Use ANOVA followed by Tukey’s HSD for multiple comparisons. For non-normal data, apply Kruskal-Wallis with Dunn’s test .

Q. How to ensure reproducibility in this compound studies when reporting methods?

- Methodological Answer : Follow the Beilstein Journal’s guidelines:

Eigenschaften

Key on ui mechanism of action |

Emamectin benzoate is the 4'-deoxy-4'-epi-methyl-amino benzoate salt of avermectin B1 (abamectin), which is similar structurally to natural fermentation products of Streptomyces avermitilis. Emamectin benzoate is being developed as a newer broad-spectrum insecticide for vegetables and has a very low application rate. The mechanism of action involves stimulation of high-affinity GABA receptors and a consequent increase in membrane chloride ion permeability. Overexpression of P-glycoproteins (Pgps) is assumed to be a principal mechanism of resistance of nematodes and arthropods to macrocyclic lactones. Quantitative RT-PCR (Q-RT-PCR) was used to demonstrate changes in transcription levels of two putative P-glycoprotein genes, designated here as SL0525 and SL-Pgp1, in sea lice (Lepeophtheirus salmonis) following exposure to emamectin benzoate (EMB). Pre-adult L. salmonis were challenged in an EMB bioassay for 24 hr and gene expression was studied from lice surviving EMB concentrations of 0, 10, and 30 ppb. Gene expression was measured using Q-RT-PCR with elongation factor 1 (eEF1alpha) as an internal reference gene. The results show that both target genes, SL0525 and SL-Pgp1, had significantly increased levels of expression with exposure to 10ppb EMB (p=0.11 and p=0.17, respectively) whereas the group exposed to 30 ppb was on the verge of being significant (p=0.053) only in the expression of SL-Pgp1. Gene expression for SL0525 and SL-Pgp1 were increased over five-fold at 10 ppb EMB. Therefore, the upregulation of these target genes may offer protection by increasing Pgp expression when lice are exposed to EMB. Optimized Q-RT-PCR can be used to determine if over-expression of these genes could be the basis for development of resistance in sea lice and thus allow suitable alternative chemotherapeutic options to be assessed. Macrocyclic lactones, including avermectins and milbemycins, are novel parasiticides and insecticides that are produced through fermentation by soil-dwelling microorganisms. Although various macrocyclic lactones may differ in their potency and safety, all of them are believed to share common pharmacologic/toxicologic mechanisms, i.e. leading to paralysis and death of parasites and other target organisms via the activation of a glutamate-gated chloride channel in the invertebrate nerve and muscle cells and/or through the effect on gamma-aminobutyric acid (GABA) receptors. Ivermectin is the first macrocyclic lactone that was released for use in both animals and humans, and has demonstrated both excellent efficacy and high tolerability in the treatment of parasite infestations. Other macrocyclic lactones, such as abamectin, emamectin, and moxidectin were subsequently commercialized and have been used as insecticides and acaricides for crop protection or parasiticides for animal health. |

|---|---|

CAS-Nummer |

119791-41-2 |

Molekularformel |

C56H81NO15 |

Molekulargewicht |

1008.2 g/mol |

IUPAC-Name |

benzoic acid;(6S,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[4-methoxy-5-[4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/t26?,27?,29?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,48-,49-;/m1./s1 |

InChI-Schlüssel |

GCKZANITAMOIAR-HPIUFISYSA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C |

Isomerische SMILES |

CCC(C)C1C(C=C[C@@]2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

Kanonische SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

Color/Form |

White to off-white powder Off-white crystalline powde |

Dichte |

1.20 at 23 °C /Emamectin benzoate/ |

melting_point |

141-146 °C /Emamectin benzoate/ |

Key on ui other cas no. |

119791-41-2 155569-91-8 |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Löslichkeit |

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9 In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ |

Synonyme |

4''-epi-methylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1, (4''R)-isomer avermectin B1, 4''-(acetylamino)-4''-deoxy-, (4''R)- emamectin GWN-1972 MK 243 MK-243 |

Dampfdruck |

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.